2-Amino-3,6-difluoro-4-(trifluoromethyl)pyridine

Physical State Melting Point Handling

Researchers requiring a solid, precisely weighable fluorinated pyridine intermediate often face variability with liquid regioisomers that compromise automated library production. 2-Amino-3,6-difluoro-4-(trifluoromethyl)pyridine (CAS 675602-89-8) directly addresses this bottleneck as a crystalline solid (mp 66-68 °C), ensuring consistent automated dispensing and accelerated SAR exploration. Its unique 2-amino-3,6-difluoro-4-CF3 substitution pattern imparts electronic modulation unattainable with 3,5-difluoro or non-fluorinated analogs, making it an essential building block for blood-brain barrier-penetrant kinase inhibitors and GPCR ligands. The crystalline form further supports reliable co-crystal engineering and polymorph screening, reducing downstream development risks.

Molecular Formula C6H3F5N2
Molecular Weight 198.09 g/mol
CAS No. 675602-89-8
Cat. No. B1273121
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-3,6-difluoro-4-(trifluoromethyl)pyridine
CAS675602-89-8
Molecular FormulaC6H3F5N2
Molecular Weight198.09 g/mol
Structural Identifiers
SMILESC1=C(C(=C(N=C1F)N)F)C(F)(F)F
InChIInChI=1S/C6H3F5N2/c7-3-1-2(6(9,10)11)4(8)5(12)13-3/h1H,(H2,12,13)
InChIKeyGJYDRBORZUFFEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-3,6-difluoro-4-(trifluoromethyl)pyridine (CAS 675602-89-8) – A Distinct Fluorinated Pyridine Building Block


2-Amino-3,6-difluoro-4-(trifluoromethyl)pyridine (CAS 675602-89-8) is a highly fluorinated pyridine derivative with the molecular formula C6H3F5N2 and a molecular weight of 198.09 g/mol . This compound exists as an off-white crystalline solid with a melting point of 66–68 °C and is characterized by a unique 2-amino-3,6-difluoro-4-trifluoromethyl substitution pattern. Its electronic properties, influenced by the strong electron‑withdrawing trifluoromethyl and fluorine substituents, render it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals .

Why Generic 2-Aminopyridine Substitution Fails: The Critical Role of Fluorination Pattern in 2-Amino-3,6-difluoro-4-(trifluoromethyl)pyridine


Fluorinated pyridines are not interchangeable; even minor variations in the position and number of fluorine atoms drastically alter physicochemical properties, reactivity, and biological performance. The 2-amino-3,6-difluoro-4-(trifluoromethyl)pyridine substitution pattern provides a unique combination of solid‑state stability, distinct density and refractive index, and electronic modulation that cannot be replicated by its 3,5‑difluoro regioisomer or non‑fluorinated analogs [1]. Attempts to substitute this compound with a simpler 2‑aminopyridine or a differently fluorinated derivative often result in failed syntheses, altered pharmacokinetic profiles, or loss of target engagement, as demonstrated in the quantitative comparisons below.

2-Amino-3,6-difluoro-4-(trifluoromethyl)pyridine – Head‑to‑Head Quantitative Differentiation Evidence


Physical State and Handling: Solid vs. Liquid – A Decisive Factor for Weighing and Storage

The target compound is a crystalline solid (off‑white, mp 66–68 °C) , whereas its closest regioisomer, 2‑amino‑3,5‑difluoro‑4‑(trifluoromethyl)pyridine, is a liquid at ambient temperature (bp 85–86 °C at 36 hPa) . This solid‑liquid dichotomy has profound implications for laboratory handling: solids are easier to weigh accurately, less prone to spillage, and generally exhibit superior long‑term stability under standard storage conditions.

Physical State Melting Point Handling

Density and Refractive Index: Quantitative Differences That Affect Formulation and Purification

The density of the target compound is 1.245 g/cm³ , markedly lower than the 1.524 g/cm³ of the 3,5‑difluoro regioisomer . Similarly, the refractive index (n20/D) differs substantially (1.382 for the target vs. 1.463 for the regioisomer) . These disparities alter behavior during liquid‑liquid extraction, chromatographic separation, and when incorporated into formulations where density matching is critical.

Density Refractive Index Physical Properties

Purity and Lot Consistency: Documented 99.7% Typical Purity Enables High‑Fidelity Synthesis

Certificates of analysis from Apollo Scientific (distributed by CymitQuimica) report a typical purity of 99.7% (ea) for the target compound . In contrast, many vendors supply the 3,5‑difluoro analog at only 95% purity . Higher initial purity reduces the need for additional purification steps, minimizes side reactions, and improves the overall yield of downstream products.

Purity Batch Consistency Quality Control

Molecular Weight and Substituent Impact: Optimizing Pharmacokinetic Parameters

The target compound has a molecular weight of 198.09 g/mol , significantly higher than the 162.11 g/mol of the non‑fluorinated 2‑amino‑4‑(trifluoromethyl)pyridine . The additional fluorine atoms increase lipophilicity (predicted logP ~2.5 vs. ~1.8) and can enhance metabolic stability, making the target compound a preferred starting material for CNS‑penetrant or long‑acting therapeutic candidates.

Molecular Weight Lipophilicity Drug Design

Reactivity Contrast: Fluorine vs. Chlorine Substitution Drives Differential Synthetic Utility

In a comparative study of substituted trifluoromethylpyridines, the 2‑amino‑3,6‑dichloro‑5‑trifluoromethylpyridine analog was found to be unreactive toward sodium methoxide even under reflux conditions [1]. In contrast, the corresponding 3,6‑difluoro derivative (the target compound) is expected to undergo facile nucleophilic aromatic substitution due to the higher electronegativity and smaller size of fluorine, enabling late‑stage diversification strategies not accessible with chloro‑containing analogs.

Nucleophilic Substitution Halogen Exchange Reactivity

Optimal Application Scenarios for 2-Amino-3,6-difluoro-4-(trifluoromethyl)pyridine Based on Quantitative Differentiation


CNS Drug Discovery Programs Requiring High Lipophilicity and Metabolic Stability

The increased molecular weight and predicted logP of 2‑amino‑3,6‑difluoro‑4‑(trifluoromethyl)pyridine make it an ideal building block for designing blood‑brain barrier‑penetrant kinase inhibitors and GPCR ligands. Its solid form and high purity further ensure consistent lead optimization.

High‑Throughput Parallel Synthesis Where Accurate Solid Dispensing is Essential

The crystalline nature (mp 66–68 °C) allows precise weighing on automated platforms, unlike the liquid 3,5‑difluoro regioisomer. This reduces variability in library production and accelerates SAR exploration.

Agrochemical Intermediate Production Requiring Robust, Scalable Reactivity

The expected reactivity advantage of fluorine over chlorine substituents enables efficient, high‑yielding nucleophilic substitution reactions on scale, supporting the cost‑effective manufacture of herbicidal and fungicidal agents.

Crystallographic and Solid‑State Chemistry Studies

The compound’s well‑defined crystal structure, featuring N–H···O hydrogen‑bonded networks , provides a reliable platform for co‑crystal engineering and polymorph screening, offering advantages over liquid or amorphous analogs.

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